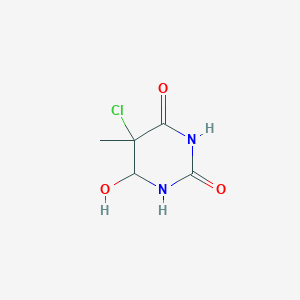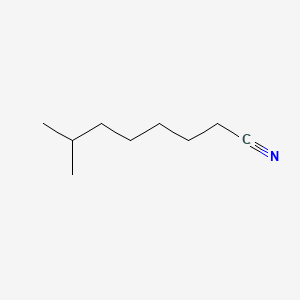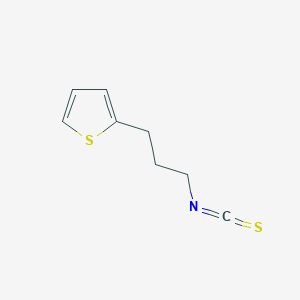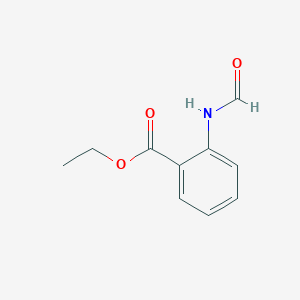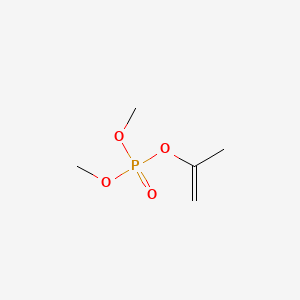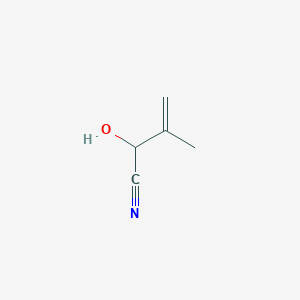
2-Hydroxy-3-methylbut-3-enenitrile
Vue d'ensemble
Description
2-Hydroxy-3-methylbut-3-enenitrile is a compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3 . The Canonical SMILES for this compound is CC(=C)C(C#N)O . The compound has a topological polar surface area of 44 Ų . Physical And Chemical Properties Analysis
This compound has a molecular weight of 97.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 97.052763847 g/mol . The compound has a complexity of 119 .Applications De Recherche Scientifique
NMR Spectral Analysis
2-Hydroxy-3-methylbut-3-enenitrile and its derivatives have been analyzed using nuclear magnetic resonance (NMR) spectroscopy. This analysis provides insights into their structural properties and chemical behavior. Jaroszewski and Ettlinger (1987) conducted a comprehensive study of the 1H and 13C NMR spectra of derivatives of 2-hydroxy-3-methylbut-2- and -3-enenitrile, including β-D-glucopyranosides. Their work utilized lanthanide-induced shifts, NOE difference spectroscopy, and deuterium labeling to assign the spectra (Jaroszewski & Ettlinger, 1987).
Natural Product Chemistry
Ettlinger et al. (1977) identified this compound as a precursor for the natural β-D-glucopyranoside acacipetalin. This discovery highlighted its significance in the synthesis of cyanogenic glucosides, substances that release hydrogen cyanide when degraded. The work on proacacipetalin, a natural derivative, distinguished it from its epimer and emphasized its relevance in natural product chemistry (Ettlinger et al., 1977).
Synthesis of Isotope-Labelled Compounds
Shi-chow Chen (1981) described a simple synthesis method for (E)-3-formylbut-2-enenitrile, using it as a precursor for isotope-labelled zeatin and dihydrozeatin. This approach provides a pathway for creating isotope-labelled compounds, which are crucial in various biological and chemical studies (Chen, 1981).
Unconventional Olfactory Properties
Hauser et al. (2018) explored the unique olfactory properties of derivatives of 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile. This research sheds light on the structure-odor relationships and the potential application of such compounds in fragrance industries (Hauser, Kraft, & Carreira, 2018).
Photochemical Reactions
Carroll and Hammond (1972) investigated the photochemical reactions of 3-methyl-1-phenoxybut-2-ene, a compound structurally related to this compound. Understanding these reactions is essential for applications in photochemistry and materials science (Carroll & Hammond, 1972).
Kinetic Resolution in Synthesis
The work of Ostaszewski (2017) on enzymatic kinetic resolution based on the esterification of carboxylic acids highlights the potential application of this compound derivatives in synthesizing inhibitors of carboxypeptidase A. This approach demonstrates the compound's utility in creating enantiomerically pure substances for biochemical applications (Ostaszewski, 2017).
Synthesis of Heterocyclic Compounds
Yun and Kim (2002) researched the synthesis of 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles via reactions with copper(II) acetate. Their work contributes to the development of new methods for creating heterocyclic compounds, which have numerous applications in pharmaceutical and synthetic organic chemistry (Yun & Kim, 2002).
Precursor to Dihydropyranones and Naphthalenes
Zhang et al. (2013) found that 5-hydroxypent-2-enenitriles, related to this compound, can act as precursors to dihydropyranones, dienenitriles, and functionalized naphthalenes. This discovery opens up new possibilities in the synthesis of complex organic molecules for various scientific applications (Zhang et al., 2013).
Propriétés
IUPAC Name |
2-hydroxy-3-methylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMIWMWBWPVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283633 | |
| Record name | 2-hydroxy-3-methylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-56-6 | |
| Record name | NSC32612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-3-methylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B1633006.png)
